molecular formula C20H32N2O B14983475 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide

Cat. No.: B14983475
M. Wt: 316.5 g/mol
InChI Key: XIASEDNBTGOJFU-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide is a complex organic compound that features a seven-membered azepane ring, a 4-methylphenyl group, and a 3-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the reaction of azepane with 4-methylphenyl ethyl bromide under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-methylbutanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOCH₃) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • 2-(azepan-1-yl)ethyl methacrylate

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide is unique due to its specific structural features, such as the combination of an azepane ring with a 4-methylphenyl group and a 3-methylbutanamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C20H32N2O

Molecular Weight

316.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide

InChI

InChI=1S/C20H32N2O/c1-16(2)14-20(23)21-15-19(18-10-8-17(3)9-11-18)22-12-6-4-5-7-13-22/h8-11,16,19H,4-7,12-15H2,1-3H3,(H,21,23)

InChI Key

XIASEDNBTGOJFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC(C)C)N2CCCCCC2

Origin of Product

United States

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